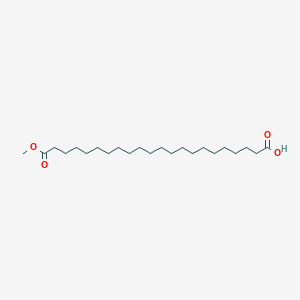

22-Methoxy-22-oxodocosanoic acid

描述

22-Methoxy-22-oxodocosanoic acid is a long-chain fatty acid derivative with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . This compound is characterized by the presence of a methoxy group and a ketone functional group at the 22nd carbon position of the docosanoic acid chain. It is a white solid with a melting point of 82.5-84°C and a boiling point of approximately 491.3°C .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 22-Methoxy-22-oxodocosanoic acid typically involves the esterification of docosanoic acid followed by the introduction of the methoxy and ketone functional groups. One common method includes the reaction of docosanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by oxidation using an oxidizing agent such as potassium permanganate to introduce the ketone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

化学反应分析

Types of Reactions: 22-Methoxy-22-oxodocosanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 22-carboxy-docosanoic acid.

Reduction: Formation of 22-hydroxy-22-methoxydocosanoic acid.

Substitution: Formation of 22-substituted derivatives depending on the nucleophile used.

科学研究应用

22-Methoxy-22-oxodocosanoic acid has garnered attention in various fields of scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 22-Methoxy-22-oxodocosanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone functional groups play a crucial role in its biological activity. For instance, the compound may interact with enzymes involved in fatty acid metabolism, modulating their activity and influencing cellular processes. Additionally, its structural similarity to natural fatty acids allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways .

相似化合物的比较

Docosanoic acid: Lacks the methoxy and ketone functional groups, making it less reactive in certain chemical reactions.

22-Hydroxy-22-methoxydocosanoic acid: Similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and biological activity.

22-Carboxy-docosanoic acid: An oxidized derivative with a carboxylic acid group, exhibiting different chemical and biological properties.

Uniqueness: 22-Methoxy-22-oxodocosanoic acid stands out due to the presence of both methoxy and ketone functional groups, which confer unique reactivity and potential biological activity.

生物活性

22-Methoxy-22-oxodocosanoic acid, also known as a long-chain fatty acid, is characterized by the presence of a methoxy group and a ketone functional group at the terminal position of its carbon chain. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in lipid metabolism and cellular signaling pathways.

- Molecular Formula : C23H44O4

- Molecular Weight : 372.6 g/mol

- Structure : The compound features a long hydrocarbon chain typical of fatty acids, with a methoxy group (-OCH3) and a ketone group (C=O) at the terminal carbon.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptors play a significant role in regulating lipid metabolism and inflammation. The compound acts as a ligand for PPARs, leading to altered gene expression related to lipid homeostasis and inflammatory responses.

- Hydrophobic Interactions : The long hydrocarbon chain allows for hydrophobic interactions with cellular membranes and proteins, facilitating its biological effects.

1. Lipid Metabolism

Research indicates that this compound influences lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation. It has been shown to enhance the oxidation of fatty acids in various cellular models, suggesting potential applications in metabolic disorders characterized by dysregulated lipid metabolism.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties through its action on PPARs. Activation of these receptors can lead to decreased expression of pro-inflammatory cytokines and increased expression of anti-inflammatory mediators, making it a candidate for therapeutic strategies against chronic inflammatory conditions.

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound across different cell lines. Findings indicate that the compound exhibits varying degrees of cytotoxicity depending on concentration and cell type:

- Cell Viability Assays : Quantitative high-throughput screening (qHTS) has shown that the compound can induce cytotoxic effects in human cell lines at specific concentrations, highlighting its potential as a therapeutic agent but also necessitating caution regarding its dosage .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound activates PPARs, leading to enhanced fatty acid oxidation in HepG2 cells. |

| Study B | Reported anti-inflammatory effects through modulation of cytokine production in macrophage cell lines. |

| Study C | Evaluated cytotoxicity using qHTS across multiple human cell lines, revealing species-specific responses to varying concentrations of the compound. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well absorbed when administered orally, with significant distribution in lipid-rich tissues. Its solubility in organic solvents like ethanol indicates potential applications in formulations requiring lipid solubility.

属性

IUPAC Name |

22-methoxy-22-oxodocosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-27-23(26)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-21H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLADQLCDUQNNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324199 | |

| Record name | 22-methoxy-22-oxodocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-30-0 | |

| Record name | NSC405999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22-methoxy-22-oxodocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。